5-Carbethoxyuracil Hydrate
Overview
Description
5-Carbethoxyuracil Hydrate, also known as ethyl 2,4-dihydroxypyrimidine-5-carboxylate hydrate, is an organic compound with the molecular formula C7H10N2O5 and a molecular weight of 202.17 g/mol . It is a white crystalline solid that is stable at room temperature but may decompose at high temperatures . This compound is soluble in water and some organic solvents and is commonly used in organic synthesis research .
Preparation Methods
5-Carbethoxyuracil Hydrate can be synthesized through the reaction of uracil and ethyl formate under specific conditions . The reaction typically involves heating the mixture to facilitate the formation of the desired product, which is then purified through crystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
5-Carbethoxyuracil Hydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert it into other derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by others. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts.
Scientific Research Applications
5-Carbethoxyuracil Hydrate has several scientific research applications, including:
Chemistry: It is used as a starting material for the synthesis of other compounds.
Biology: It may be used in studies involving nucleic acid analogs.
Medicine: Research into its potential therapeutic applications is ongoing.
Industry: It is used in the production of various chemical products.
Mechanism of Action
The mechanism of action of 5-Carbethoxyuracil Hydrate involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting biochemical processes within cells . The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
5-Carbethoxyuracil Hydrate can be compared with other similar compounds, such as:
Properties
IUPAC Name |
ethyl 2,4-dioxo-1H-pyrimidine-5-carboxylate;hydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O4.H2O/c1-2-13-6(11)4-3-8-7(12)9-5(4)10;/h3H,2H2,1H3,(H2,8,9,10,12);1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIELLLWKQHKAQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC(=O)NC1=O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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